Benzenamine, 5-chloro-2-(3,4-dihydro-6,7-dimethoxy-1-isoquinolinyl)-
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Overview
Description
5-Chloro-2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)aniline is a complex organic compound that belongs to the class of isoquinoline derivatives. This compound is characterized by the presence of a chloro group at the 5th position and a dimethoxy-dihydroisoquinoline moiety attached to an aniline ring. Isoquinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)aniline typically involves multiple steps:
Formation of the Isoquinoline Core: The initial step involves the synthesis of 6,7-dimethoxy-3,4-dihydroisoquinoline. This can be achieved through the Bischler-Napieralski reaction, where a β-phenylethylamine derivative is cyclized in the presence of a Lewis acid such as phosphorus oxychloride.
Introduction of the Chloro Group: The chloro group is introduced via electrophilic aromatic substitution using a chlorinating agent like thionyl chloride or phosphorus pentachloride.
Coupling with Aniline: The final step involves the coupling of the 6,7-dimethoxy-3,4-dihydroisoquinoline derivative with an aniline derivative under basic conditions, often using a palladium-catalyzed cross-coupling reaction such as the Buchwald-Hartwig amination.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the employment of high-throughput screening for catalyst and reagent selection.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction of the nitro group (if present) can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with various nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloro-2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)aniline has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of drugs targeting neurological disorders and cancer.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding assays.
Industrial Applications: It serves as an intermediate in the synthesis of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of 5-chloro-2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)aniline involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. In receptor binding assays, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-3,4-dihydroisoquinolin-1-ylacetonitrile: Similar in structure but with an acetonitrile group instead of an aniline moiety.
1-(2-Chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline: Contains a chlorophenyl group and a methyl group on the isoquinoline ring.
Uniqueness
5-Chloro-2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)aniline is unique due to the specific positioning of the chloro and dimethoxy groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted drug design and synthesis.
Properties
CAS No. |
54971-25-4 |
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Molecular Formula |
C17H17ClN2O2 |
Molecular Weight |
316.8 g/mol |
IUPAC Name |
5-chloro-2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)aniline |
InChI |
InChI=1S/C17H17ClN2O2/c1-21-15-7-10-5-6-20-17(13(10)9-16(15)22-2)12-4-3-11(18)8-14(12)19/h3-4,7-9H,5-6,19H2,1-2H3 |
InChI Key |
ZEJOLLYDGIJHSP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)CCN=C2C3=C(C=C(C=C3)Cl)N)OC |
Origin of Product |
United States |
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